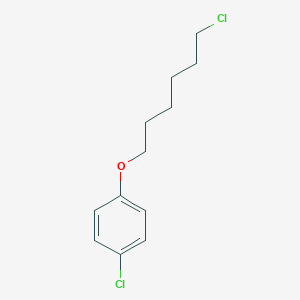

6-(4-Chlorophenoxy) Hexylchloride

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related compounds often involves a series of reactions where specific functional groups are introduced or modified to achieve the desired chemical structure. For instance, compounds similar to “6-(4-Chlorophenoxy) Hexylchloride” have been synthesized through processes involving halogenation, etherification, and cyclization reactions. These methods aim to introduce the chlorophenoxy moiety and the hexyl chloride part into the molecule, requiring precise control over reaction conditions and the use of specific reagents (Reddy et al., 1996).

Molecular Structure Analysis

The molecular structure of “6-(4-Chlorophenoxy) Hexylchloride” and similar compounds is characterized by X-ray crystallography, NMR spectroscopy, and computational methods like Density Functional Theory (DFT). These analyses provide insights into the arrangement of atoms, bond lengths, angles, and the overall geometry of the molecule. For example, compounds with chlorophenoxy groups have been analyzed to determine their crystal structure and molecular conformations, revealing how these structural features influence their physical and chemical properties (Loginov et al., 2012).

Chemical Reactions and Properties

The chemical reactivity of “6-(4-Chlorophenoxy) Hexylchloride” involves its interactions with various reagents and conditions, leading to a variety of possible reactions such as substitution, elimination, and oxidation. The presence of the chlorophenoxy and hexylchloride functional groups plays a significant role in determining its reactivity patterns. Studies on similar molecules have explored their reactions under different conditions, providing insights into their chemical behavior and potential transformations (Khachatryan et al., 2003).

Physical Properties Analysis

The physical properties of “6-(4-Chlorophenoxy) Hexylchloride” include its melting point, boiling point, solubility, and vapor pressure. These properties are crucial for understanding the compound's behavior in different environments and applications. Experimental and theoretical studies on similar compounds provide data on their physical characteristics, which can be correlated with their molecular structure (Lin et al., 2011).

Applications De Recherche Scientifique

Analytical Methods for Antioxidant Activity

Analytical methods for determining antioxidant activity, such as ORAC and DPPH assays, are crucial in assessing the effectiveness of compounds, including chlorophenoxy derivatives, in scavenging free radicals. These methods are based on the transfer of a hydrogen atom or an electron and are essential for evaluating the potential health benefits and applications of various substances, including chlorophenoxy compounds in medicine, pharmacy, and food engineering (Munteanu & Apetrei, 2021).

Environmental Impact of Chlorophenols

Chlorophenols, including those related to 6-(4-Chlorophenoxy) Hexylchloride, have been identified as precursors to dioxins in municipal solid waste incineration, highlighting the environmental and health risks associated with these compounds. Their formation and correlation with other pollutants underscore the need for effective waste management and pollution control strategies (Peng et al., 2016).

Biodegradation of Chlorophenoxys

Research into the biodegradation pathways of chlorophenoxy compounds, such as pentachlorophenol, has revealed the presence of bacteria capable of degrading these pollutants. Understanding these pathways is crucial for developing bioremediation strategies to mitigate environmental contamination (Crawford, Jung, & Strap, 2007).

Toxicity and Mechanisms of Action

The toxicity of chlorophenols and their mechanisms of action, particularly in aquatic organisms, are of significant concern. Studies have shown that chlorophenols can cause oxidative stress, immune system alterations, and endocrine disruption, underlining the importance of understanding these compounds' effects to safeguard environmental and public health (Ge et al., 2017).

Propriétés

IUPAC Name |

1-chloro-4-(6-chlorohexoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16Cl2O/c13-9-3-1-2-4-10-15-12-7-5-11(14)6-8-12/h5-8H,1-4,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIOKFDHMRBNFHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OCCCCCCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400846 | |

| Record name | 6-(4-Chlorophenoxy) Hexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(4-Chlorophenoxy) Hexylchloride | |

CAS RN |

467235-25-2 | |

| Record name | 6-(4-Chlorophenoxy) Hexylchloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

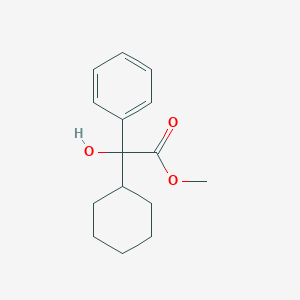

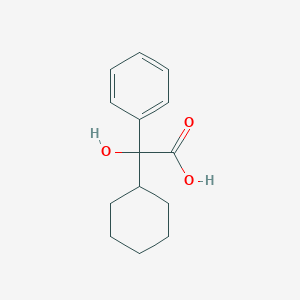

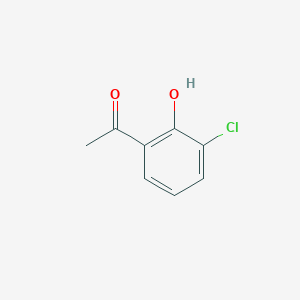

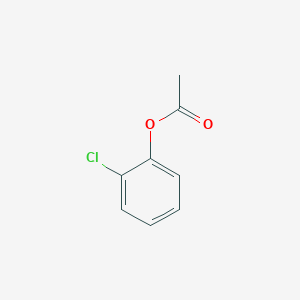

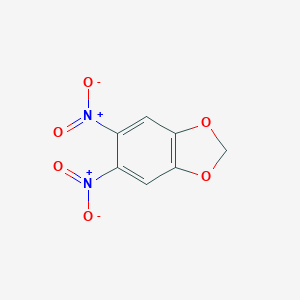

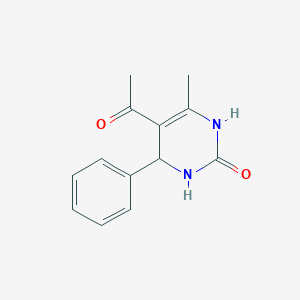

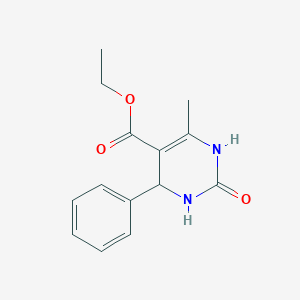

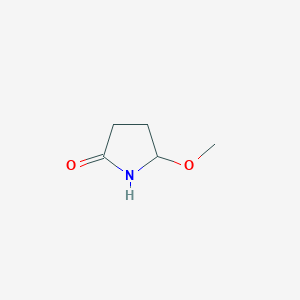

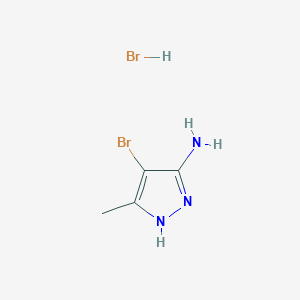

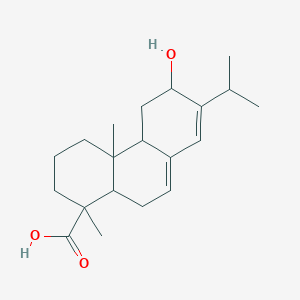

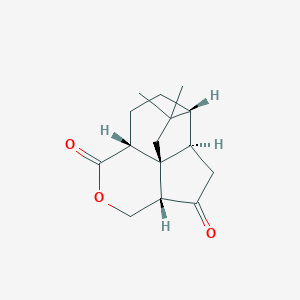

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[Ethyl-[(4-methoxyphenyl)methyl]amino]but-2-ynyl 2-cyclohexyl-2-hydroxy-2-phenylacetate](/img/structure/B16343.png)